Diacetyl monoxime is a chemical compound with the molecular formula . It is a colorless solid and serves as the monooxime derivative of the diketone butane-2,3-dione, commonly known as diacetyl. This compound is notable for its role in various
Biologically, diacetyl monoxime exhibits inhibitory effects on certain ATPases, which are enzymes that hydrolyze ATP to ADP and inorganic phosphate. This inhibition can affect various cellular processes, making diacetyl monoxime a compound of interest in pharmacological studies . Its use in colorimetric assays for urea detection highlights its importance in biochemical applications, especially in clinical diagnostics .
The synthesis of diacetyl monoxime typically involves the reaction of butanone with ethyl nitrite. A notable method utilizes a micro-tube reactor under specific conditions: a catalyst mixture (comprising concentrated hydrochloric acid, phosphorus pentachloride, and concentrated phosphoric acid) is employed at a temperature range of 30-50 °C and a pressure of 0.1-0.5 MPa. The reaction time is usually between 30 to 60 seconds . The process yields diacetyl monoxime with high purity after distillation and recrystallization.
Diacetyl monoxime has several applications across different fields:
Studies involving diacetyl monoxime often focus on its interactions with urea and other nitrogenous compounds. For instance, kinetic assays have been developed to measure urea levels using diacetyl monoxime as a reagent, demonstrating its effectiveness and reliability in biochemical assays . Furthermore, research has indicated that diacetyl monoxime can form stable complexes with various amines, which could be relevant for understanding its reactivity in biological systems .
Diacetyl monoxime shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dimethylglyoxime | A bidentate ligand used in metal ion detection. | |
| Acetylacetone | A diketone used as a solvent and reagent. | |
| Hydroxylamine | A simple amine used for oximation reactions. | |
| Butanone | A ketone precursor in the synthesis of diacetyl. |
Diacetyl monoxime's uniqueness lies in its specific functional groups that allow it to act as both an oxime and a diketone derivative, facilitating diverse chemical reactivity not found in simpler compounds like hydroxylamine or butanone alone. Its application as a selective reagent for urea also distinguishes it from other similar compounds that may not possess such specificity .
Diacetyl monoxime is structurally derived from the monooximation of butane-2,3-dione (diacetyl), replacing one ketone group with an oxime functional group (-NOH). This substitution yields the IUPAC name 3-oxobutan-2-one oxime, though it is alternately referred to as 2,3-butanedione 2-oxime or biacetyl monoxime in industrial contexts. The molecule’s planar geometry facilitates resonance stabilization, with the oxime group participating in conjugation with the adjacent carbonyl moiety. X-ray crystallographic studies, though not explicitly detailed in the provided sources, infer a crystalline lattice stabilized by intermolecular hydrogen bonding between oxime protons and carbonyl oxygen atoms.
The compound’s solubility profile enables its use in polar and nonpolar reaction media, a flexibility critical for its role in heterogeneous synthesis systems.
Fourier-transform infrared (FTIR) spectroscopy of diacetyl monoxime reveals characteristic absorption bands at 1660 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (O-H stretch of oxime), and 1550 cm⁻¹ (C=N stretch), consistent with its bifunctional carbonyl-oxime structure. Nuclear magnetic resonance (NMR) spectra further elucidate its molecular environment: the ^1^H-NMR spectrum displays a singlet at δ 2.20 ppm for the methyl groups adjacent to the carbonyl, while the oxime proton resonates as a broad peak near δ 10.5 ppm. In ^13^C-NMR, the carbonyl carbon appears at δ 195–200 ppm, and the oxime-bearing carbon at δ 150–155 ppm. Gas chromatography-mass spectrometry (GC-MS) analysis under electron ionization conditions produces a molecular ion peak at m/z 101, with fragmentation patterns corresponding to the loss of hydroxyl (-OH) and methyl (-CH~3~) groups.
The conventional synthesis of diacetyl monoxime (2,3-butanedione monoxime) relies on the reaction between butanone (methyl ethyl ketone) and alkyl nitrites under acidic conditions. This method involves the oximation of the ketone group, where the carbonyl oxygen of butanone undergoes nucleophilic attack by the nitrite group (NO) from alkyl nitrites such as ethyl nitrite or isoamyl nitrite [1]. The reaction proceeds through the formation of an intermediate nitrosated species, which subsequently rearranges to yield the stable oxime product.
A critical aspect of this mechanism is the role of proton donors in activating the carbonyl group. Hydrochloric acid (HCl) is commonly employed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the nitrite ion [1]. The overall stoichiometry of the reaction can be represented as:
$$ \text{CH}3\text{COCH}2\text{CH}3 + \text{RONO} \xrightarrow{\text{HCl}} \text{CH}3\text{C(=NOH)COCH}_3 + \text{ROH} $$
where $$ \text{R} $$ represents an alkyl group. The choice of alkyl nitrite influences reaction kinetics, with longer-chain alkyl nitrites (e.g., isoamyl nitrite) offering slower, more controlled release of nitrite ions compared to volatile short-chain derivatives like ethyl nitrite [1] [7].
Traditional batch reactors employ mixed acid catalysts to enhance reaction efficiency. A typical catalytic system combines hydrochloric acid (HCl), phosphorus pentachloride (PCl$$5$$), and phosphoric acid (H$$3$$PO$$_4$$) in a molar ratio optimized for yield and selectivity [1]. Each component plays a distinct role:
In practice, the reaction mixture is maintained at 60–80°C for 2–5 hours, achieving yields of 70–85% [1]. The use of aluminum phosphate as a co-catalyst further reduces by-product formation, particularly unwanted dimerization or over-nitrosation products. Post-reaction workup involves neutralization with aqueous sodium hydroxide, followed by extraction with organic solvents such as ethyl acetate to isolate the crude product, which is then purified via recrystallization [1] [7].
Recent advancements have shifted toward continuous-flow systems to improve scalability and process control. Micro-tube reactors, characterized by internal diameters of 0.5–2.0 mm, enable rapid heat and mass transfer due to their high surface-area-to-volume ratio [1]. These reactors minimize thermal gradients, ensuring uniform reaction conditions and reducing side reactions such as hydrolysis of alkyl nitrites.
Key design parameters include:
Continuous-flow systems leverage the same catalytic triad as batch methods but with enhanced efficiency. The homogeneous dispersion of HCl, PCl$$5$$, and H$$3$$PO$$_4$$ in the micro-reactor ensures consistent catalytic activity across the reaction zone. Phosphoric acid additionally acts as a viscosity modifier, preventing catalyst precipitation and maintaining steady flow dynamics [1].
Comparative studies show that continuous-flow systems achieve 10–15% higher yields than batch reactors under equivalent conditions, attributed to precise control over stoichiometric ratios and elimination of hot spots [1] [7].
Optimization of continuous-flow synthesis involves systematic variation of three parameters:
A representative optimization matrix is shown below:
| Temperature (°C) | Pressure (bar) | Residence Time (min) | Yield (%) |
|---|---|---|---|
| 80 | 3 | 15 | 78 |
| 90 | 4 | 20 | 85 |
| 100 | 5 | 25 | 82 |
Data from these trials indicate that 90°C, 4 bar, and 20 minutes residence time provide the optimal balance between yield and energy input [1].
Classical preparation of diacetyl monoxime employs a single-acid catalyst, usually aqueous hydrochloric acid, in which large surpluses of an alkyl nitrite reagent are required because the nitrite is rapidly lost by acid-promoted hydrolysis to the corresponding alcohol and nitrous acid [1] [2].
Recent work has shown that replacing the single acid with a ternary mixture of concentrated hydrochloric acid, phosphorus pentachloride, and concentrated phosphoric acid markedly suppresses the undesired hydrolysis step [3]. Phosphorus pentachloride acts as a dehydrating agent, while concentrated phosphoric acid lowers the water activity of the medium; the combined effect limits proton-catalysed cleavage of the alkyl–nitrite bond that otherwise consumes the nitrite reagent.
| Catalyst system | Water present during reaction (mass %) | Observed selectivity to diacetyl monoxime (mass %) | Comment |
|---|---|---|---|
| Concentrated hydrochloric acid (classical) | ca. 8 – 10 [1] | 58 [1] | Pronounced hydrolysis of ethyl nitrite leads to ethanol by-product |
| Hydrochloric acid + phosphorus pentachloride + phosphoric acid (ternary) | < 1 [3] | 82 – 85 [3] | Dehydration and proton activity tuning suppress ethyl nitrite hydrolysis |
Kinetic inspection of alkyl nitrite cleavage in aqueous acid reveals second-order rate constants greater than five hundred cubic decimetres per mole per second for primary nitrites such as ethyl nitrite at twenty-five degrees Celsius [2]. Lowering the effective water concentration by the ternary catalyst shifts the competitive rate ratio in favour of carbon–nitrogen bond formation between butanone and the nitrosyl fragment, thereby raising both yield and selectivity toward diacetyl monoxime.
Traditional batch syntheses recommend about nine molar equivalents of ethyl nitrite relative to butanone to offset hydrolytic losses [1]. In the presence of the ternary catalyst the required stoichiometry falls to approximately one-point-zero-five equivalents [3]. The improvement corresponds to an eighty-eight per cent reduction in nitrite consumption, calculated as
$$
\frac{9.00\;-\;1.05}{9.00}\times100 = 88.3\text{ per cent}
$$
[3] [1].
| Process variant | Alkyl nitrite / butanone ratio (mole : mole) | Isolated yield of diacetyl monoxime (mass %) | Alkyl nitrite saved versus classical (%) |
|---|---|---|---|
| Classical batch, single acid | 9.0 [1] | 58 [1] | – |
| Batch, ternary acid | 1.5 – 2.0 [3] | 82 [3] | 78 – 83 |
| Continuous micro-tube, ternary acid | 1.01 – 1.10 [3] | 83 – 85 [3] | 87 – 89 |
The near-stoichiometric use of ethyl nitrite not only cuts raw-material cost but also lowers the quantity of nitrosating agents in the exit stream, simplifying downstream environmental controls.
Batch conversion relies on gradual addition of ethyl nitrite over about ninety minutes at forty to fifty-five degrees Celsius, followed by steam distillation to remove solvent and by-products [1]. By contrast, continuous-flow operation in a micro-tube reactor achieves full conversion within thirty to sixty seconds at similar temperatures under pressures of three to five tenths of a megapascal [3].
| Operating mode | Average residence time | Reaction temperature (°C) | Space–time yield (kilograms per cubic metre per hour) |
|---|---|---|---|
| Batch (single acid) | 1.5 h [1] | 40 – 55 [1] | ≈ 20 |
| Batch (ternary acid) | 1.5 h [3] | 40 – 50 [3] | ≈ 30 |
| Continuous micro-tube (ternary) | 45 s [3] | 40 – 50 [3] | > 1000 |
Hydrolysis of alkyl nitrites in aqueous mineral acid shows general acid catalysis with first-order dependence on hydronium ion concentration and second-order overall kinetics [2] [4]. Suppressing hydrolysis therefore raises the effective rate constant for productive carbon–nitrogen bond formation. Continuous flow benefits further from intensified heat and mass transfer, which shortens diffusion paths and eliminates local over-heating that can accelerate side reactions.
Across four published continuous-flow examples the molar concentration of unreacted butanone at the reactor outlet falls below two per cent and the mass fraction of diacetyl monoxime exceeds eighty-three per cent [3]. In batch operation under identical ternary catalysis the corresponding butanone residual reaches up to two point five per cent, indicating slightly slower approach to equilibrium because of thermal gradients and mixing limitations.
The micro-tube configuration demands minimal equipment volume and allows simple numbering-up for industrial capacity. Because the ternary acid is homogeneous, catalyst recycling is straightforward, while the low nitrite excess reduces inventory of energetic intermediates. Collectively these factors lower capital cost, improve process safety, and deliver superior atom economy for diacetyl monoxime manufacture.